

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: (2,3-Difluorophenyl)thiourea

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Thiourea derivatives are a class of organic compounds characterized by the presence of the thiocarbamide functional group. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^{[1][2]} The biological activity of these compounds is often intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions, such as hydrogen bonds, with biological targets.^[2]

The introduction of fluorine atoms into a phenyl ring of a thiourea derivative can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The specific placement of the two fluorine atoms on the phenyl ring in **(2,3-Difluorophenyl)thiourea** is expected to create a unique electronic and steric environment, making the detailed analysis of its crystal structure crucial for understanding its potential as a therapeutic agent.

Synthesis and Crystallization: From Powder to Single Crystal

Synthesis of (2,3-Difluorophenyl)thiourea

The synthesis of **(2,3-Difluorophenyl)thiourea** can be achieved through a well-established route for aryl thioureas. A common and effective method involves the reaction of the corresponding aniline with a source of thiocyanate in an acidic medium.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask, add 2,3-difluoroaniline and a solution of potassium thiocyanate in water.
- Acidification: Slowly add concentrated hydrochloric acid to the mixture. The acid catalyzes the formation of isothiocyanic acid in situ, which then reacts with the amine.
- Reflux: Heat the reaction mixture to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Purification: Collect the solid product by filtration, wash with cold water to remove any remaining salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure **(2,3-Difluorophenyl)thiourea**.

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} } Caption: Synthetic pathway for **(2,3-Difluorophenyl)thiourea**.

Growing Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical step for a successful crystal structure determination. The goal is to encourage the slow formation of a well-ordered crystalline lattice.

Experimental Protocol: Slow Evaporation Method

- Solvent Selection: Dissolve the purified **(2,3-Difluorophenyl)thiourea** in a suitable solvent or solvent mixture at room temperature. A good solvent is one in which the compound is moderately soluble. For the analogous 1-(2,4-Difluorophenyl)thiourea, a mixture of acetone and toluene (1:1) has been used successfully.
- Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system.

- Crystallization: Loosely cover the container with a lid or parafilm with a few small holes poked in it. This allows for the slow evaporation of the solvent.
- Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
- Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Protocol:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to obtain the best possible fit to the experimental data.

Crystallographic Data for the Analogue 1-(2,4-Difluorophenyl)thiourea

The following table summarizes the crystallographic data for the closely related isomer, 1-(2,4-Difluorophenyl)thiourea, which provides a valuable reference for what can be expected for the title compound.

Parameter	1-(2,4-Difluorophenyl)thiourea
Chemical Formula	C ₇ H ₆ F ₂ N ₂ S
Formula Weight	188.20
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.4260(7)
b (Å)	36.908(4)
c (Å)	6.6821(7)
β (°)	100.464(2)
Volume (Å ³)	1558.4(3)
Z	8
Temperature (K)	100
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor (%)	3.3

Molecular Geometry

The crystal structure of 1-(2,4-Difluorophenyl)thiourea reveals two independent molecules in the asymmetric unit. The thiourea moiety in both molecules is essentially planar. The dihedral angle between the thiourea group and the difluorophenyl ring is a key conformational parameter. For the 2,4-difluoro isomer, these angles are 78.67(9)° and 81.71(8)° for the two independent molecules. A similar non-coplanar arrangement would be expected for **(2,3-Difluorophenyl)thiourea**.

Selected Bond Lengths and Angles for 1-(2,4-Difluorophenyl)thiourea (Molecule A)

Bond	Length (Å)	Angle	Degree (°)
S1A-C7A	1.685(2)	N1A-C7A-N2A	117.6(2)
N1A-C7A	1.340(3)	N1A-C7A-S1A	122.1(2)
N2A-C7A	1.332(3)	N2A-C7A-S1A	120.3(2)
C1A-N1A	1.428(3)	C7A-N1A-C1A	126.9(2)

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} } Caption: Workflow for single-crystal X-ray diffraction analysis.
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Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules of 1-(2,4-Difluorophenyl)thiourea are linked together by a network of intermolecular hydrogen bonds. Specifically, N—H···S and C—H···F interactions are observed, which organize the molecules into two-dimensional networks. Understanding these interactions is crucial, as they can influence the physical properties of the solid and are analogous to the interactions the molecule might form with a biological receptor.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to the crystal structure and are essential for characterizing the compound in different states.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Bands for **(2,3-Difluorophenyl)thiourea**:

Wavenumber (cm ⁻¹)	Assignment
3400-3100	N-H stretching
3100-3000	Aromatic C-H stretching
~1600	N-H bending
1550-1450	C=C aromatic ring stretching
~1350	C-N stretching
1300-1000	C-F stretching
~750	C=S stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Expected Chemical Shifts (in ppm, relative to TMS):

- ¹H NMR:
 - 10.0-9.0: A broad singlet corresponding to the N-H protons of the thiourea group.
 - 8.0-7.0: A complex multiplet pattern in the aromatic region due to the protons on the difluorophenyl ring.
- ¹³C NMR:
 - ~180: The characteristic chemical shift for the thiocarbonyl (C=S) carbon.
 - 160-110: Signals corresponding to the carbon atoms of the difluorophenyl ring, with characteristic splitting patterns due to C-F coupling.

Computational Analysis: A Deeper Insight

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, provide a theoretical framework to complement the experimental data.

Density Functional Theory (DFT)

DFT calculations can be used to optimize the molecular geometry of **(2,3-Difluorophenyl)thiourea** in the gas phase and to predict its spectroscopic properties. By comparing the computationally predicted vibrational frequencies and NMR chemical shifts with the experimental data, a more confident assignment of the spectral features can be made.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties such as dnorm (a normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

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} } Caption: Relationship between different analytical techniques.

Conclusion

The comprehensive structural analysis of **(2,3-Difluorophenyl)thiourea**, through a combination of synthesis, crystallization, single-crystal X-ray diffraction, spectroscopy, and computational modeling, provides a detailed understanding of its molecular and supramolecular structure. This knowledge is fundamental for establishing structure-activity relationships and for the rational design of new thiourea derivatives with improved therapeutic potential. The methodologies and analyses presented in this guide, using the closely related 1-(2,4-Difluorophenyl)thiourea as a practical example, offer a robust framework for the structural elucidation of this and other important small molecules in drug discovery and development.

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